molecular formula C15H19FN2O2 B4974631 N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

Cat. No. B4974631
M. Wt: 278.32 g/mol
InChI Key: JNOCTAMMDCPOSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarboxamide derivatives, including compounds similar to N-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, often involves multi-step synthetic routes. These routes may include nucleophilic substitution reactions, amidation, and the use of protecting groups to achieve the desired structural features. For instance, compounds with similar structural frameworks have been synthesized from commercially available precursors through nucleophilic substitution reactions followed by ester hydrolysis, yielding the target compounds with high efficiency (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of N-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide and its analogs can be characterized by various spectroscopic and analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information about the molecular conformation, the arrangement of functional groups, and the overall geometry of the molecule. X-ray crystallography, in particular, can reveal the precise three-dimensional structure, including the conformation of the cyclohexane ring and the orientation of the substituents (Ghorab et al., 2017).

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, structure determination, and evaluation of its physical, chemical, and biological properties. These studies could provide valuable information about its potential applications .

properties

IUPAC Name

N-[2-(3-fluoroanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-7-4-8-13(9-12)18-14(19)10-17-15(20)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOCTAMMDCPOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

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